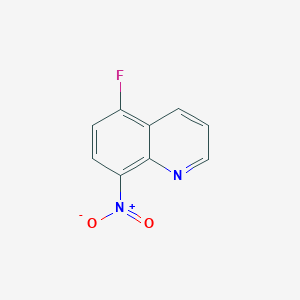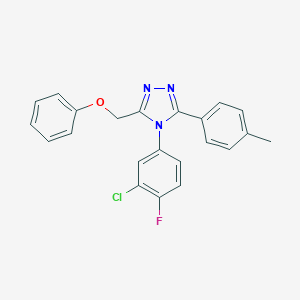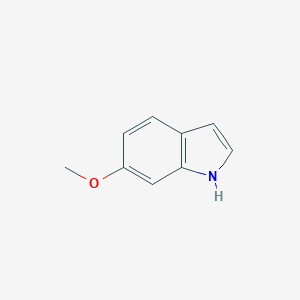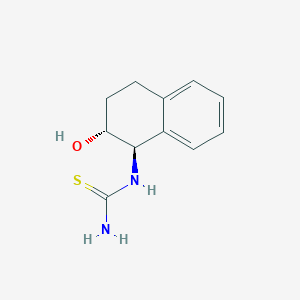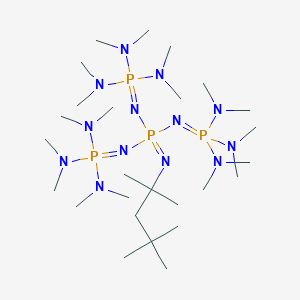
Bz-K(Nbd)-awfpp-nle-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bz-K(Nbd)-awfpp-nle-NH2 is a peptide with potential therapeutic applications due to its unique properties. This peptide is a derivative of melanocortin, a hormone that regulates various physiological functions such as appetite, energy expenditure, and inflammation. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Bz-K(Nbd)-awfpp-nle-NH2 is mediated through the melanocortin-4 receptor (MC4R) in the brain. MC4R is a G protein-coupled receptor that regulates appetite and energy expenditure. This compound acts as an agonist of MC4R, leading to the activation of downstream signaling pathways that result in reduced food intake and increased energy expenditure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models. Additionally, this compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models. Furthermore, this compound has been shown to increase energy expenditure and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Bz-K(Nbd)-awfpp-nle-NH2 has several advantages for lab experiments. It is relatively stable and easy to synthesize using standard peptide synthesis techniques. Additionally, this compound has a high affinity for MC4R, making it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. However, one limitation of this compound is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Bz-K(Nbd)-awfpp-nle-NH2. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects of this compound on appetite and energy expenditure. Furthermore, this compound has shown promising results in reducing inflammation, and future studies could explore its potential therapeutic applications in inflammatory diseases. Finally, this compound could be used as a tool to study the role of MC4R in other physiological functions beyond appetite and energy expenditure.
In conclusion, this compound is a promising peptide with potential therapeutic applications. Its unique properties make it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Bz-K(Nbd)-awfpp-nle-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while SPPS involves the coupling of pre-formed peptide fragments. The synthesis of this compound involves the use of protected amino acids, coupling reagents, and resin support.
Applications De Recherche Scientifique
Bz-K(Nbd)-awfpp-nle-NH2 has been extensively studied for its potential therapeutic applications. One of the notable applications is its role in regulating appetite and energy expenditure. Studies have shown that this compound can reduce food intake and increase energy expenditure in animal models. Additionally, this compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models.
Propriétés
Numéro CAS |
157610-41-8 |
|---|---|
Formule moléculaire |
C58H69N13O11 |
Poids moléculaire |
1124.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1 |
Clé InChI |
QPHVEJJSCPWZEE-DCOIRBKVSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
SMILES canonique |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Séquence |
XAWFPPX |
Synonymes |
Bz-K(NBD)-AWFPP-Nle-NH2 Bz-Lys(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 N-alpha-benzoyl-(epsilon-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))lysyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
